Cas no 1956328-21-4 (Thieno[2,3-b]pyridine-2-carboxylic acid, 3-iodo-, ethyl ester)
![Thieno[2,3-b]pyridine-2-carboxylic acid, 3-iodo-, ethyl ester structure](https://ja.kuujia.com/scimg/cas/1956328-21-4x500.png)
Thieno[2,3-b]pyridine-2-carboxylic acid, 3-iodo-, ethyl ester 化学的及び物理的性質
名前と識別子
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- Thieno[2,3-b]pyridine-2-carboxylic acid, 3-iodo-, ethyl ester
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- インチ: 1S/C10H8INO2S/c1-2-14-10(13)8-7(11)6-4-3-5-12-9(6)15-8/h3-5H,2H2,1H3
- InChIKey: TUXWMZQHZVIMHL-UHFFFAOYSA-N
- ほほえんだ: C12SC(C(OCC)=O)=C(I)C1=CC=CN=2
Thieno[2,3-b]pyridine-2-carboxylic acid, 3-iodo-, ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM365835-1g |
Ethyl 3-iodothieno[2,3-b]pyridine-2-carboxylate |
1956328-21-4 | 95% | 1g |
$*** | 2023-03-30 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11079-5g |
ethyl 3-iodothieno[2,3-b]pyridine-2-carboxylate |
1956328-21-4 | 95% | 5g |
$1100 | 2023-09-07 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11079-10g |
ethyl 3-iodothieno[2,3-b]pyridine-2-carboxylate |
1956328-21-4 | 95 | 10g |
$1950 | 2023-03-11 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11079-10g |
ethyl 3-iodothieno[2,3-b]pyridine-2-carboxylate |
1956328-21-4 | 95% | 10g |
$1950 | 2023-09-07 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD443856-1g |
Ethyl 3-iodothieno[2,3-b]pyridine-2-carboxylate |
1956328-21-4 | 97% | 1g |
¥3472.0 | 2023-03-12 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11079-5g |
ethyl 3-iodothieno[2,3-b]pyridine-2-carboxylate |
1956328-21-4 | 95 | 5g |
$1100 | 2023-03-11 |
Thieno[2,3-b]pyridine-2-carboxylic acid, 3-iodo-, ethyl ester 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
Thieno[2,3-b]pyridine-2-carboxylic acid, 3-iodo-, ethyl esterに関する追加情報
Thieno[2,3-b]pyridine-2-carboxylic Acid, 3-Iodo-, Ethyl Ester
Thieno[2,3-b]pyridine-2-carboxylic acid, 3-iodo-, ethyl ester (CAS No: 1956328-21-4) is a structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of thienopyridines, which are known for their unique bicyclic structure combining a thiophene ring fused with a pyridine ring. The presence of the iodo group at the 3-position and the ethyl ester group at the 2-position introduces distinct electronic and steric properties, making this compound a valuable tool in drug discovery and synthesis.
Recent studies have highlighted the potential of thienopyridine derivatives as scaffolds for developing bioactive molecules. For instance, researchers have explored the ability of these compounds to modulate various biological targets, including kinases, ion channels, and G-protein coupled receptors (GPCRs). The iodo group in this compound is particularly interesting due to its role in enhancing the lipophilicity and bioavailability of the molecule. This property makes it a promising candidate for designing drugs targeting membrane-bound proteins or those requiring penetration into lipid-rich environments.
The ethyl ester functionality in Thieno[2,3-b]pyridine-2-carboxylic acid, 3-iodo-, ethyl ester serves multiple purposes. It not only stabilizes the carboxylic acid group but also facilitates further chemical modifications. For example, hydrolysis of the ester can yield the corresponding carboxylic acid, which may exhibit different biological activities or improved solubility profiles. This versatility underscores the importance of this compound as an intermediate in organic synthesis.
From a synthetic perspective, the preparation of Thieno[2,3-b]pyridine-2-carboxylic acid, 3-iodo-, ethyl ester involves multi-step reactions that require precise control over regioselectivity and stereochemistry. Recent advancements in catalytic methods and transition metal-mediated coupling reactions have significantly streamlined the synthesis of such complex molecules. These improvements have not only enhanced the yield but also reduced the environmental footprint associated with their production.
In terms of applications, this compound has shown potential in several therapeutic areas. For example, its ability to inhibit certain kinase enzymes suggests its utility in anti-cancer drug development. Additionally, preliminary studies indicate that it may possess anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases. The combination of its structural uniqueness and versatile functional groups positions it as a valuable asset in both academic research and industrial drug development pipelines.
Looking ahead, ongoing research is focused on optimizing the pharmacokinetic profiles of Thieno[2,3-b]pyridine-2-carboxylic acid, 3-iodo-, ethyl ester derivatives. By modifying substituents at various positions on the thienopyridine ring or altering the ester group, scientists aim to enhance efficacy while minimizing adverse effects. Such efforts are expected to pave the way for novel therapeutic agents with improved safety profiles and broader clinical applications.
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